Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate
Overview
Description
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is a synthetic compound with the molecular formula C18H16N2O5 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate involves the reaction of benzyl N-(2-hydroxyethyl)carbamate with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate . The reaction is carried out in tetrahydrofuran under an argon atmosphere .Molecular Structure Analysis
The compound’s molecular structure is characterized by aromatic interactions originating from the two phenyl rings of the compound in addition to hydrogen bond contacts . These interactions can be interpreted as aromatic T-shaped or edge-to-face contacts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate are strongly determined by aromatic interactions and hydrogen bond contacts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.33 g/mol. It is stored in a sealed, dry environment at 2-8°C . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Pharmaceutical Synthesis
Summary of the Application
Compounds with similar structures to “Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate” have been synthesized and studied for their potential use in various applications, including as antineoplastic and antifilarial agents, as well as for their antibacterial and antifungal properties. Methods of Application: The synthesis of related compounds often involves multi-step reactions that include key transformations such as iodolactamization, Friedel-Crafts intramolecular Michael addition, and cyclization reactions. Results or Outcomes: The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .
Organic Synthesis
Summary of the Application
Alkoxy radicals are highly reactive structural frameworks in which radicals are localized at the oxygen atom and singularly bound to an alkyl group . Alkoxy radical intermediates deliver the most stabilized alkyl radical via the β-scission pathway, resulting in unsymmetrical substrates that are highly expected . Methods of Application: The O-radicals can be indirectly generated from conventional sources such as lead (IV) alkoxides, peroxides, sulfonates, hypohalites nitrite esters, N-alkoxylpyridine-2-thiones, and N-alkoxy phthalimides . Results or Outcomes: This radical chemistry has been well utilized for natural product synthesis in recent decades .
Diverse Fields
Summary of the Application
N-isoindoline-1,3-dione heterocycles, a class of compounds to which “Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate” belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Methods of Application: One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Results or Outcomes: The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXENUDDTLQFBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553800 | |
Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate | |
CAS RN |
168827-96-1 | |
Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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